molecular formula C14H17N3O4S B11138890 Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

Cat. No.: B11138890
M. Wt: 323.37 g/mol
InChI Key: AXMTUMLSOVSCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of isoxazole and thiazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves multiple steps, typically starting with the formation of the isoxazole and thiazole rings. One common method for synthesizing isoxazoles involves the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

The thiazole ring can be synthesized through various methods, including the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the isoxazole and thiazole rings through an amide bond formation, typically using carbodiimide coupling agents under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, minimizing the use of expensive catalysts, and employing environmentally friendly reaction conditions. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the carbonyl group.

Scientific Research Applications

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s isoxazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is unique due to its combination of both isoxazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

Methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.

  • Molecular Formula : C14H17N3O4S
  • Molecular Weight : 323.37 g/mol
  • CAS Number : 1401600-67-6

The compound is believed to exert its biological effects through the inhibition of specific kinases involved in cell cycle regulation, particularly targeting the mitotic spindle checkpoint. This mechanism is critical in preventing uncontrolled cell proliferation, making it a candidate for cancer treatment. Research indicates that similar compounds have shown efficacy in inhibiting tumor growth in various models .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound inhibits the proliferation of several cancer cell lines, including:

  • Breast Cancer Cells
  • Lung Cancer Cells
  • Leukemia Cells

In vivo studies using xenograft models further support these findings, indicating a reduction in tumor size and improved survival rates among treated subjects .

Inhibition of Kinase Activity

The compound acts as an inhibitor of the monopolar spindle 1 kinase (Mps1), which plays a crucial role in the mitotic checkpoint. By inhibiting Mps1, the compound disrupts proper chromosome segregation during cell division, leading to increased apoptosis in cancer cells . This mechanism has been corroborated by various studies that link Mps1 inhibition with enhanced antitumor effects.

Case Study 1: Breast Cancer Treatment

In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • A 50% reduction in cell viability after 48 hours.
  • Induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Lung Cancer Efficacy

A study on A549 lung cancer cells revealed:

  • Significant inhibition of cell migration and invasion.
  • Downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of cell proliferation
Apoptosis InductionIncreased caspase activity
Kinase InhibitionTargeting Mps1 kinase
Metastasis ReductionDownregulation of MMPs

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H17N3O4S/c1-6(2)11-10(13(19)20-5)15-14(22-11)16-12(18)9-7(3)17-21-8(9)4/h6H,1-5H3,(H,15,16,18)

InChI Key

AXMTUMLSOVSCAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.